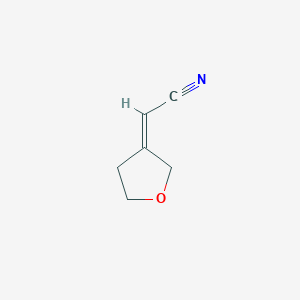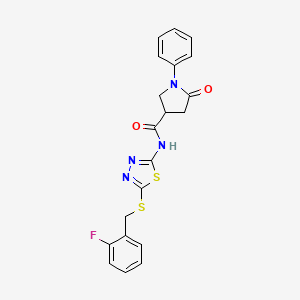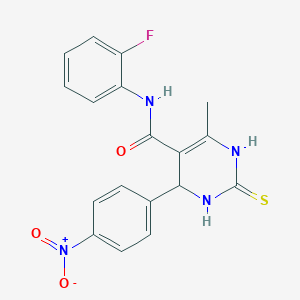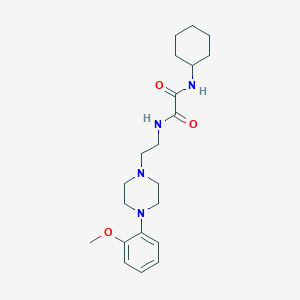
1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Sec-butylamino)-3-(2-(4-fluorophenoxy)ethoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H25ClFNO3 and its molecular weight is 321.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Occurrence and Environmental Fate
- Parabens, similar in structure due to their phenolic nature, are widely used as preservatives in various products. Research has highlighted their occurrence, fate, and behavior in aquatic environments, indicating their presence at low concentration levels in effluents and surface waters due to continuous introduction into the environment. Studies suggest the need for further investigation into their toxicity, especially concerning their halogenated by-products (Haman et al., 2015).
Biodegradation and Toxicity
- The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, showing that microorganisms capable of degrading ETBE aerobically are present, potentially through cometabolism. This review emphasizes the influence of co-contaminants on ETBE biodegradation and the need for further understanding of the mechanisms involved (Thornton et al., 2020).
Antimicrobial Properties
- The occurrence, toxicity, and degradation pathways of triclosan, an antimicrobial agent found in various consumer products, have been reviewed, highlighting its environmental persistence and potential transformation into more toxic compounds. The review calls for more stringent regulations and further research into the environmental and health impacts of triclosan and its by-products (Bedoux et al., 2012).
Antioxidant Food Additives
- The safety assessment of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) as antioxidant food additives was discussed, focusing on their genotoxicity, carcinogenicity, and potential anticarcinogenic properties at current levels of use. This review concludes that BHA and BHT pose no cancer hazard, suggesting their continued use as food additives (Williams et al., 1999).
Environmental Estrogens
- Methoxychlor, an estrogenic chemical used in pesticides, serves as a model for studying the effects of environmental estrogens on reproduction and development. The review details its metabolism to the active form and the reproductive toxicity observed in exposed individuals, underlining the importance of understanding the health implications of such compounds (Cummings, 1997).
Propiedades
IUPAC Name |
1-(butan-2-ylamino)-3-[2-(4-fluorophenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO3.ClH/c1-3-12(2)17-10-14(18)11-19-8-9-20-15-6-4-13(16)5-7-15;/h4-7,12,14,17-18H,3,8-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBRWFOIAUAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COCCOC1=CC=C(C=C1)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2663908.png)



![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2663918.png)
![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)

![2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide](/img/structure/B2663921.png)

![methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate](/img/structure/B2663925.png)


